

Application Notes and Protocols: Dosing Recommendations for Creatinine-13C4 in Human Studies

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Compound of Interest

Compound Name: Creatinine-13C4

Cat. No.: B15355190

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Creatinine-13C4 is a stable isotope-labeled form of creatinine that serves as a valuable tracer in human metabolic research. Its use allows for the precise tracking of creatinine kinetics, renal function assessment, and muscle mass estimation without the use of radioactive isotopes. These application notes provide an overview of dosing recommendations, experimental protocols, and the underlying metabolic pathways relevant to the use of **Creatinine-13C4** in human studies. The information is intended to guide researchers in designing and implementing studies utilizing this powerful research tool.

Quantitative Data Summary

The administration of **Creatinine-13C4** in human studies is primarily for tracer kinetic studies to assess renal function and creatinine metabolism. Dosing is highly dependent on the specific research question, the analytical sensitivity of the mass spectrometry instrumentation, and the chosen route of administration. While a single universal dose is not established, the following tables summarize dosing information from related studies involving isotopically labeled creatine (a precursor to creatinine) and general pharmacokinetic principles.

Table 1: Dosing Recommendations for Isotopically Labeled Creatine/Creatinine in Human Studies

Compound	Application	Route of Administration	Dosing Regimen	Study Population	Reference
13C4-Creatine (15% enriched)	Muscle Creatine Metabolism (MRSI)	Oral	20 g/day for 4 days (administered in four 5 g doses)	Healthy volunteers and neuromuscular patients	[1][2]
D3-Creatine	Muscle Mass Estimation	Oral	30 mg single dose	Older adults	
14C-Creatinine	Renal Clearance Study	Oral/Intravenous	Dose not specified	Healthy volunteers	[3]

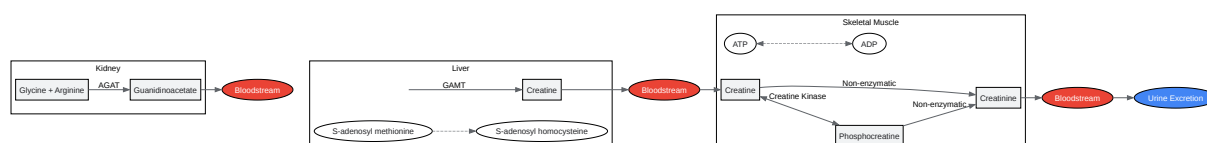
Table 2: Typical Pharmacokinetic Parameters of Creatinine in Healthy Adults

Parameter	Value	Description	Reference
Volume of Distribution (Vd)	~53.9 L	Apparent volume into which creatinine distributes in the body.	[4]
Clearance (CL)	~7.92 L/hour	Volume of plasma cleared of creatinine per unit time.	[4]
Endogenous Generation Rate	~68.0 mg/hour	Rate of creatinine production from muscle creatine.	[4]
Half-life (t _{1/2})	~4-5 hours	Time required for the plasma concentration to reduce by half.	

Signaling and Metabolic Pathways

Creatinine Metabolism Pathway

Creatinine is the end-product of creatine metabolism, primarily occurring in skeletal muscle.[5]
[6] The synthesis of creatine involves enzymes in the kidneys and liver, and its subsequent conversion to creatinine is a non-enzymatic process.[5][7]

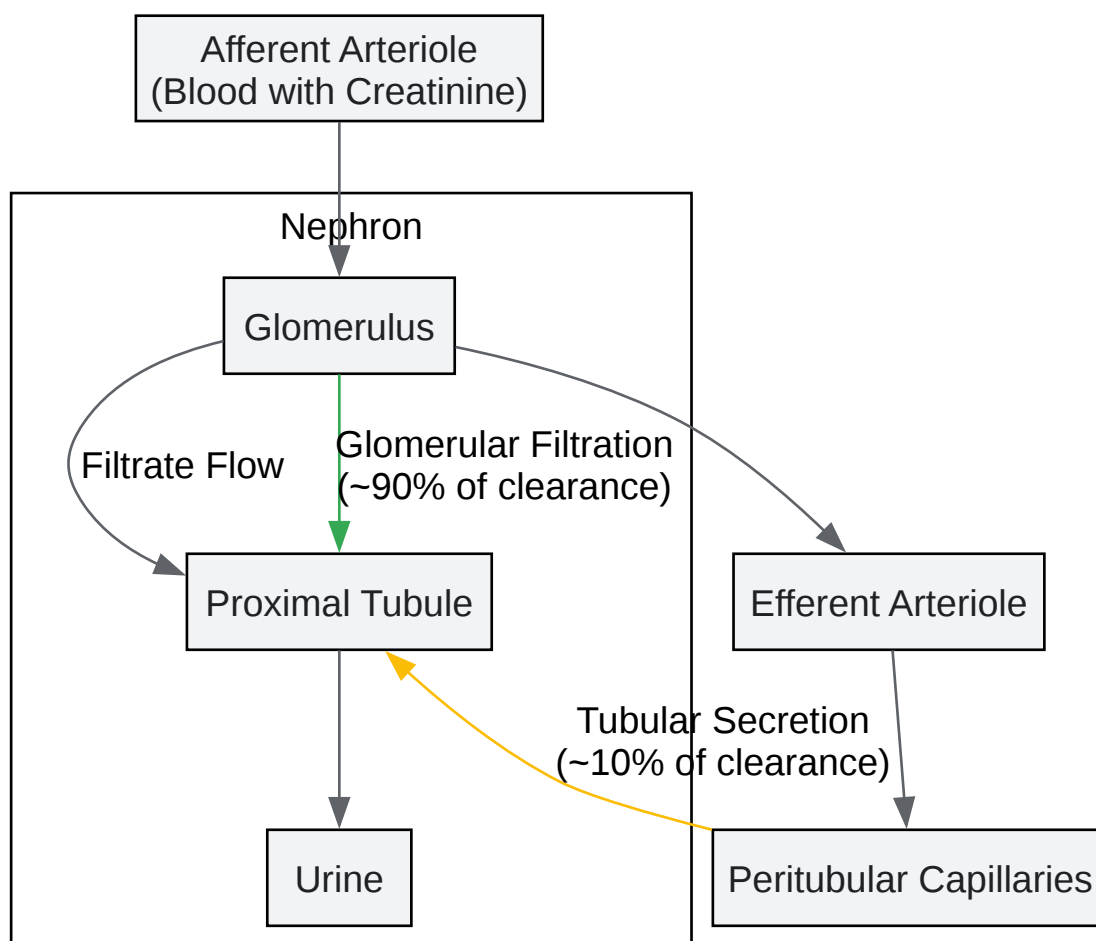


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Caption: Creatinine biosynthesis and metabolism pathway.

Renal Handling of Creatinine

Creatinine is primarily cleared from the body by the kidneys through a combination of glomerular filtration and tubular secretion.[8][9]



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Caption: Renal handling of creatinine via filtration and secretion.

Experimental Protocols

The following are generalized protocols for human studies using **Creatinine-13C4**. The exact parameters should be optimized based on the specific research objectives and available analytical equipment.

Protocol 1: Oral Administration for Creatinine Kinetics

Objective: To determine the pharmacokinetic parameters of creatinine.

Materials:

- **Creatinine-13C4** (sterile and suitable for human consumption)

- Scale for accurate weighing
- Distilled water or other suitable vehicle for dissolution
- Blood collection tubes (e.g., EDTA or heparinized)
- Urine collection containers
- Centrifuge
- Freezer (-80°C) for sample storage
- LC-MS/MS system for analysis

Procedure:

- Subject Preparation: Subjects should fast overnight (at least 8 hours). A baseline blood and urine sample should be collected.
- Dosing:
 - A single oral dose of **Creatinine-13C4** is administered. A starting dose in the range of 50-100 mg is suggested, but this should be adjusted based on the sensitivity of the analytical method.
 - The **Creatinine-13C4** is dissolved in a standardized volume of water (e.g., 200 mL) and consumed by the subject. The exact time of ingestion is recorded.
- Blood Sampling:
 - Blood samples (e.g., 5 mL) are collected at predetermined time points. A suggested schedule is: 0 (pre-dose), 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-dose.
 - Plasma is separated by centrifugation and stored at -80°C until analysis.
- Urine Collection:

- A complete 24-hour urine collection is initiated immediately after dosing.
- The total volume is recorded, and aliquots are stored at -80°C.
- Sample Analysis:
 - Plasma and urine samples are analyzed for **Creatinine-13C4** and endogenous creatinine concentrations using a validated LC-MS/MS method.
- Data Analysis:
 - Pharmacokinetic parameters such as clearance, volume of distribution, and half-life of **Creatinine-13C4** are calculated from the plasma concentration-time data.
 - Renal clearance can be calculated from the urine excretion data.

Protocol 2: Intravenous Infusion for Glomerular Filtration Rate (GFR) Measurement

Objective: To measure GFR using the clearance of **Creatinine-13C4**.

Materials:

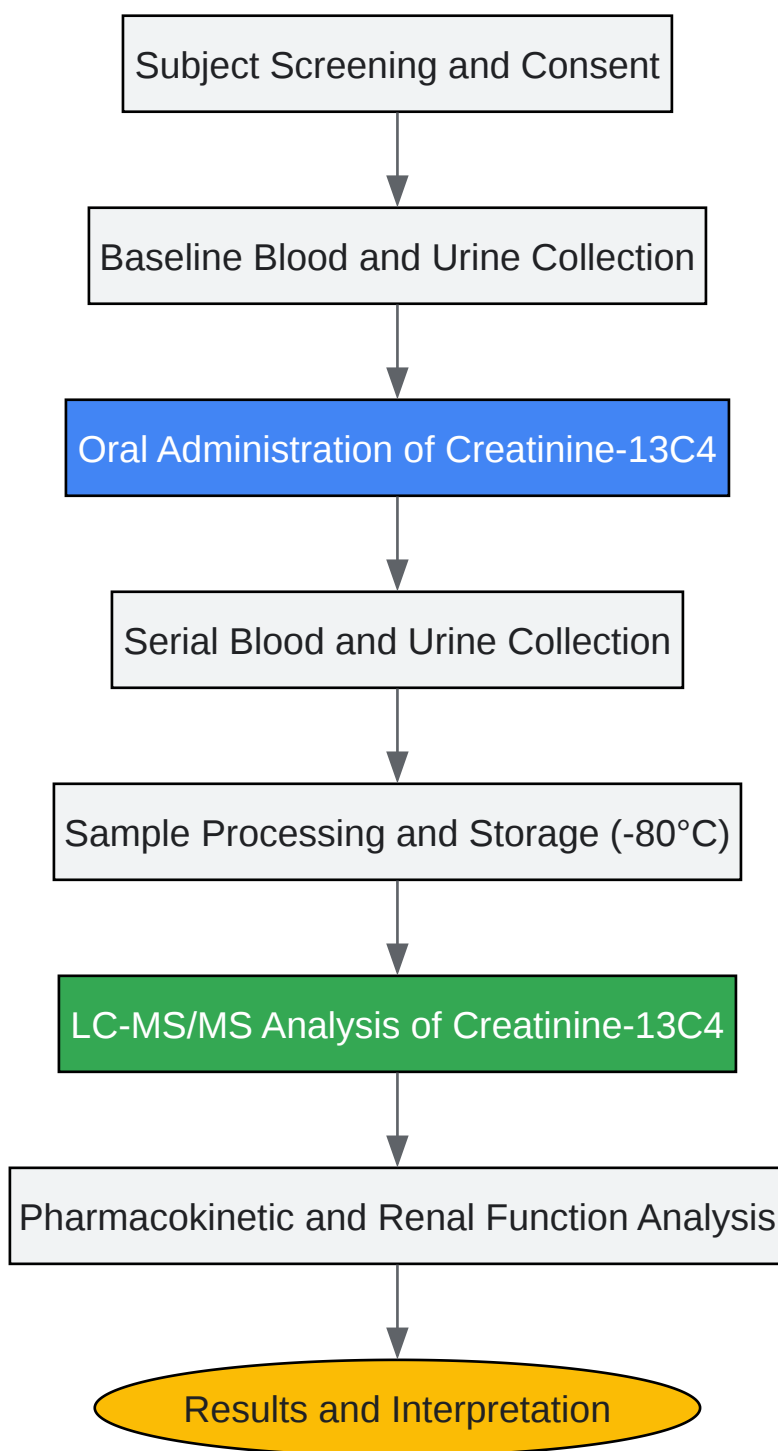
- Sterile **Creatinine-13C4** solution for injection
- Infusion pump
- Intravenous catheters
- Saline solution
- Blood collection supplies
- Urine collection supplies
- LC-MS/MS system

Procedure:

- Subject Preparation: Subjects should be well-hydrated. Two intravenous catheters are placed, one for infusion and one for blood sampling.
- Dosing (Bolus and Infusion):
 - A priming (bolus) dose of **Creatinine-13C4** is administered to rapidly achieve a target plasma concentration.
 - This is immediately followed by a continuous intravenous infusion at a constant rate to maintain a steady-state plasma concentration.
 - The exact doses for the bolus and infusion rate need to be calculated based on the subject's estimated GFR and the desired steady-state plasma concentration.
- Blood and Urine Sampling:
 - Once steady-state is achieved (typically after 2-3 hours), multiple blood and urine samples are collected over timed intervals (e.g., three consecutive 20-minute periods).
- Sample Analysis:
 - Plasma and urine concentrations of **Creatinine-13C4** are measured by LC-MS/MS.
- Data Analysis:
 - GFR is calculated using the formula: $GFR = \frac{\text{Urine Concentration} \times \text{Urine Flow Rate}}{\text{Plasma Concentration}}$.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a human study involving the oral administration of **Creatinine-13C4**.



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Caption: General workflow for a **Creatinine-13C4** human tracer study.

Disclaimer: These protocols and recommendations are for informational purposes only and should be adapted and validated for each specific study. All human research must be

conducted in accordance with institutional review board (IRB) guidelines and other applicable regulations.

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